molecular formula C27H26N4O4 B2712520 N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251678-90-6

N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2712520
CAS RN: 1251678-90-6
M. Wt: 470.529
InChI Key: QROFJVGKIOSWSK-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The compound also contains methoxyphenyl groups and an acetamido group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is planar, and the methoxyphenyl and acetamido groups would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring, for example, is aromatic and relatively stable, but can participate in various reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the imidazole ring could potentially make the compound somewhat polar, and the methoxy groups could contribute to its solubility in organic solvents .

Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including compounds structurally related to N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, have been extensively reviewed for their antitumor activities. These derivatives are noted for their potential in the search for new antitumor drugs due to their diverse biological properties. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and others have shown promise in preclinical testing stages, suggesting that imidazole derivatives could be significant for developing compounds with varied biological effects, including antitumor activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthetic Procedures for Central Nervous System Acting Drugs

The conversion of imidazole derivatives into more potent central nervous system (CNS) drugs is an area of active research. Compounds like benzimidazole, imidazothiazole, and imidazole have been explored for their potential in treating CNS diseases. With an increasing incidence of challenging CNS disorders, there is a need for synthesizing more potent CNS drugs. The synthesis procedures involve various chemical reactions, aiming to enhance the CNS penetrability and activity of these compounds, with imidazole derivatives showing promising characteristics (Saganuwan, 2020).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

The study of carboxylic acids, including those structurally related to the compound , has shown significant insights into their biological activities. Research has compared the effects of structural differences on antioxidant, antimicrobial, and cytotoxic activities. This investigation highlights the potential medicinal applications of these compounds, emphasizing the importance of structural characteristics in determining their biological effectiveness (Godlewska-Żyłkiewicz et al., 2020).

Paracetamol Metabolism and Genetic Differences

Exploring the metabolism of compounds similar to N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, research on paracetamol (acetaminophen) metabolism presents insights into the genetic differences affecting drug metabolism. This study underscores the complexity of drug metabolism and the significance of genetic profiling in understanding individual responses to medications, which can inform the development of safer and more effective therapeutic strategies (Zhao & Pickering, 2011).

Mechanism of Action

properties

IUPAC Name

N-(4-methoxyphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-34-23-11-5-19(6-12-23)15-26(32)29-21-7-3-20(4-8-21)16-31-17-25(28-18-31)27(33)30-22-9-13-24(35-2)14-10-22/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROFJVGKIOSWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

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